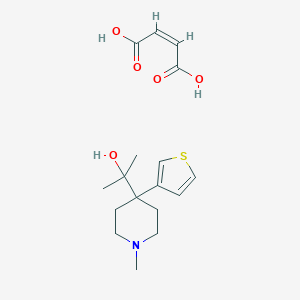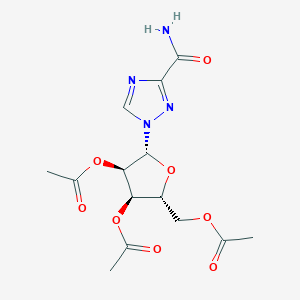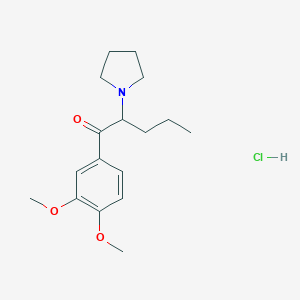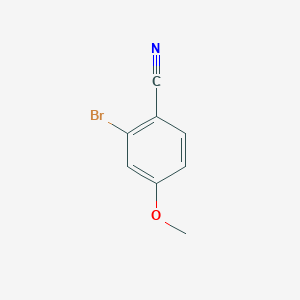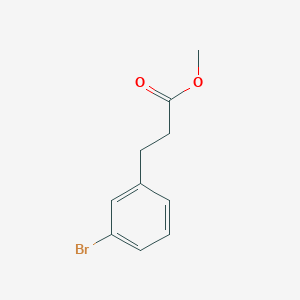
Methyl 3-(3-bromophenyl)propanoate
Overview
Description
“Methyl 3-(3-bromophenyl)propanoate” is an organic chemical compound with the empirical formula C10H11BrO2 . It is also known as “3-(3-Bromophenyl)propionic acid methyl ester” and has a molecular weight of 243.10 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-bromophenyl)propanoate” is represented by the formula C10H11BrO2 . This indicates that the molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-(3-bromophenyl)propanoate” is a liquid at room temperature . It has a refractive index of 1.540 and a density of 1.382 g/mL at 25 °C .Scientific Research Applications
Electroreductive Radical Cyclization
Methyl 3-(3-bromophenyl)propanoate has been utilized in electroreductive radical cyclization reactions. A study by Esteves et al. (2005) explored the reductive intramolecular cyclization of related compounds using nickel catalysis, highlighting its potential in organic synthesis processes (Esteves et al., 2005).
Anti-inflammatory Activities
Research on phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. revealed new compounds structurally related to Methyl 3-(3-bromophenyl)propanoate. These compounds exhibited modest anti-inflammatory activities, demonstrating the potential medicinal applications of related compounds (Ren et al., 2021).
Synthesis of β-Oxodithioester Complexes
A study by Yadav et al. (2015) involved the synthesis of β-oxodithioester complexes using a compound structurally similar to Methyl 3-(3-bromophenyl)propanoate. These complexes were assessed for their anti-leishmanial activities, indicating potential applications in the treatment of leishmaniasis (Yadav et al., 2015).
Phytotoxic and Mutagenic Effects
Jităreanu et al. (2013) evaluated the phytotoxic and mutagenic effects of various cinnamic acid derivatives, including compounds related to Methyl 3-(3-bromophenyl)propanoate. This study contributes to understanding the environmental impact and safety of these compounds (Jităreanu et al., 2013).
Baeyer-Villiger Monooxygenases in Synthesis
Research by Van Beek et al. (2014) investigated the use of Baeyer-Villiger monooxygenases for producing Methyl propanoate, a compound related to Methyl 3-(3-bromophenyl)propanoate. This study emphasizes the utility of enzymatic methods in organic synthesis (Van Beek et al., 2014).
Antioxidant Applications
A study by Huang et al. (2018) discussed the loading of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, a structurally similar compound, onto mesoporous silica nanoparticles. This was done to enhance the antioxidant stability of synthetic ester lubricant oil, suggesting potential industrial applications (Huang et al., 2018).
Safety and Hazards
“Methyl 3-(3-bromophenyl)propanoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical attention immediately .
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-(3-bromophenyl)propanoate is currently unknown . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used.
Action Environment
Safety data sheets suggest that exposure to this compound should be minimized and personal protective equipment should be used when handling it .
properties
IUPAC Name |
methyl 3-(3-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHVPBMUQLOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609957 | |
| Record name | Methyl 3-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151583-29-8 | |
| Record name | Methyl 3-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

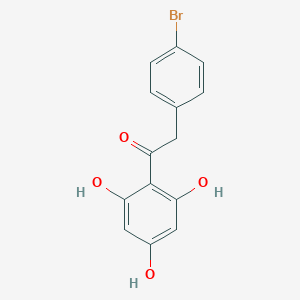
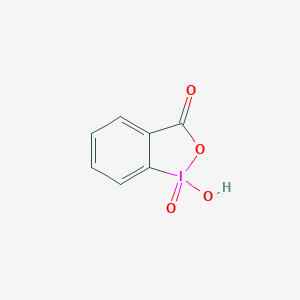
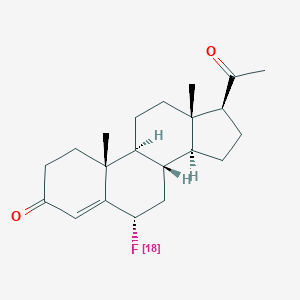
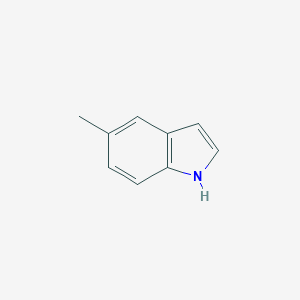
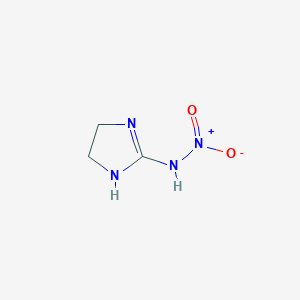


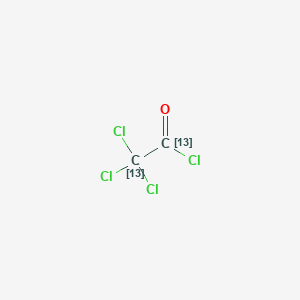
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)
